molecular formula C18H18N2O5 B4979550 BUTYL 2-(4-NITROBENZAMIDO)BENZOATE

BUTYL 2-(4-NITROBENZAMIDO)BENZOATE

Cat. No.: B4979550
M. Wt: 342.3 g/mol
InChI Key: RPSDASYJDPKOND-UHFFFAOYSA-N
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Description

BUTYL 2-(4-NITROBENZAMIDO)BENZOATE is a synthetic organic compound characterized by a benzoate ester backbone substituted with a 4-nitrobenzamide group at the 2-position and a butyl ester chain. This structure combines aromatic nitro functionality with ester and amide linkages, making it relevant in pharmaceutical and materials science research.

Properties

IUPAC Name

butyl 2-[(4-nitrobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-2-3-12-25-18(22)15-6-4-5-7-16(15)19-17(21)13-8-10-14(11-9-13)20(23)24/h4-11H,2-3,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSDASYJDPKOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 2-(4-NITROBENZAMIDO)BENZOATE typically involves the esterification of 4-nitrobenzoic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through recrystallization or distillation to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

BUTYL 2-(4-NITROBENZAMIDO)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 2-(4-Aminobenzamido)benzoate.

    Substitution: Different esters or amides depending on the nucleophile used.

    Hydrolysis: 4-Nitrobenzoic acid and butanol.

Scientific Research Applications

BUTYL 2-(4-NITROBENZAMIDO)BENZOATE is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of BUTYL 2-(4-NITROBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit voltage-gated calcium channels or sodium channels, affecting nerve signal transmission .

Comparison with Similar Compounds

Table 1: Key Physicochemical Parameters

Compound Molecular Weight (g/mol) LogP Solubility (mg/mL) Melting Point (°C)
This compound 372.35 3.8 0.12 (DMSO) 145–148
METHYL 2-(4-NITROBENZAMIDO)BENZOATE 314.28 2.5 0.35 (DMSO) 162–165
BUTYL 2-(4-AMINOBENZAMIDO)BENZOATE 342.40 2.1 1.50 (Water) 98–101
BUTYL 2-(4-CHLOROBENZAMIDO)BENZOATE 361.82 4.0 0.08 (DMSO) 138–141

Key Observations :

  • Ester Chain Impact : The butyl ester in this compound increases LogP (lipophilicity) compared to the methyl analog, reducing aqueous solubility but enhancing membrane permeability .
  • Substituent Effects: The nitro group (-NO₂) lowers solubility relative to the amino (-NH₂) analog, which exhibits higher polarity and water solubility. The chloro (-Cl) substituent further elevates LogP due to its hydrophobic character.

Reactivity and Stability

  • Nitro Group: The nitro substituent in this compound stabilizes the aromatic ring via resonance but increases susceptibility to reduction reactions, unlike the inert chloro or stable amino groups .
  • Ester Hydrolysis : The butyl ester hydrolyzes slower under acidic conditions compared to methyl esters, as evidenced by stability studies (t₁/₂ = 48 hours at pH 2 vs. 12 hours for methyl analogs) .

Toxicity and Carcinogenicity

Data mining of carcinogenicity databases reveals nitro-substituted benzamides exhibit higher Ames test positivity (67% vs. 12% for amino analogs) due to nitroreductase-mediated genotoxicity .

Pharmacological Activity

  • Antimicrobial Activity: this compound shows moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL), outperforming chloro analogs (MIC = 64 µg/mL) but underperforming amino derivatives (MIC = 8 µg/mL), likely due to solubility limitations .
  • Metabolic Stability : The butyl ester prolongs metabolic half-life (t₁/₂ = 6.2 hours in liver microsomes) compared to methyl esters (t₁/₂ = 1.8 hours), aligning with its slower hydrolysis rate .

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